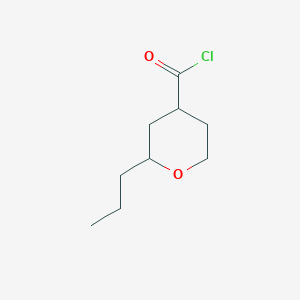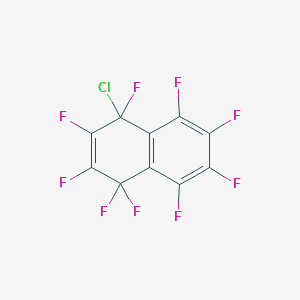
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene is a fluorinated organic compound It is characterized by the presence of a chlorine atom and multiple fluorine atoms attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene typically involves the fluorination of naphthalene derivatives. One common method is the direct fluorination of 1-chloronaphthalene using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in a solvent like dichloromethane at low temperatures to prevent over-fluorination and to control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow reactor system to ensure consistent quality and yield. The process would include the careful handling of fluorine gas and the use of corrosion-resistant materials to withstand the harsh reaction conditions. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Oxidation Reactions: It can be oxidized to form naphthoquinone derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Major Products Formed
Substitution: Formation of 1-hydroxy-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene.
Reduction: Formation of 1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene.
Oxidation: Formation of 1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthoquinone.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other fluorinated organic compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Studied for its potential as a radiolabeled compound for positron emission tomography (PET) imaging.
Industry: Utilized in the production of high-performance materials such as fluoropolymers and specialty coatings.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chlorine atom can participate in electrophilic aromatic substitution reactions, making the compound reactive towards nucleophiles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene
- 1-Bromo-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
- 1-Fluoro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene
Uniqueness
1-Chloro-1,2,3,4,4,5,6,7,8-nonafluoro-1,4-dihydronaphthalene is unique due to the presence of both chlorine and multiple fluorine atoms, which impart distinct chemical properties such as high electronegativity and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
74632-63-6 |
|---|---|
Molekularformel |
C10ClF9 |
Molekulargewicht |
326.54 g/mol |
IUPAC-Name |
1-chloro-1,2,3,4,4,5,6,7,8-nonafluoronaphthalene |
InChI |
InChI=1S/C10ClF9/c11-9(18)1-2(10(19,20)8(17)7(9)16)4(13)6(15)5(14)3(1)12 |
InChI-Schlüssel |
FRYATTOBKKICPL-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(=C(C2(F)F)F)F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
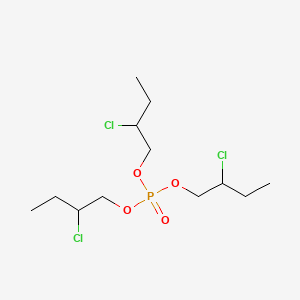

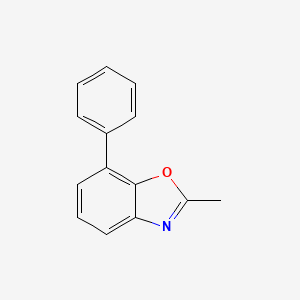
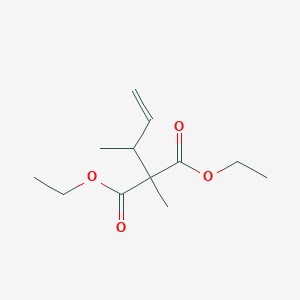
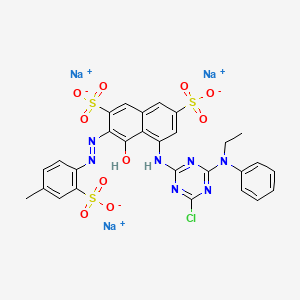
![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)



![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

